1-Nitro-4-(perfluoroethoxy)benzene
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Overview
Description
1-Nitro-4-(perfluoroethoxy)benzene is an organic compound with the molecular formula C8H4F5NO3. It is characterized by the presence of a nitro group (-NO2) and a perfluoroethoxy group (-OC2F5) attached to a benzene ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Nitro-4-(perfluoroethoxy)benzene can be synthesized through electrophilic aromatic substitution reactions. The process typically involves the nitration of 4-(perfluoroethoxy)benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the para position relative to the perfluoroethoxy group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions: 1-Nitro-4-(perfluoroethoxy)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in acidic medium.
Substitution: Nucleophiles such as hydroxide ions or amines in polar solvents.
Major Products Formed:
Reduction: 1-Amino-4-(perfluoroethoxy)benzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Nitro-4-(perfluoroethoxy)benzene is utilized in several scientific research fields due to its unique properties:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in the study of biochemical pathways and interactions involving nitroaromatic compounds.
Medicine: Research into potential pharmaceutical applications, particularly in the development of drugs targeting specific biochemical pathways.
Mechanism of Action
The mechanism of action of 1-Nitro-4-(perfluoroethoxy)benzene involves its interaction with various molecular targets and pathways. The nitro group is highly reactive and can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the modulation of biochemical pathways, making the compound useful in research applications .
Comparison with Similar Compounds
1-Nitro-4-(trifluoromethoxy)benzene: Similar structure but with a trifluoromethoxy group instead of a perfluoroethoxy group.
1-Nitro-4-(methoxy)benzene: Contains a methoxy group instead of a perfluoroethoxy group.
1-Nitro-4-(ethoxy)benzene: Features an ethoxy group instead of a perfluoroethoxy group
Uniqueness: 1-Nitro-4-(perfluoroethoxy)benzene is unique due to the presence of the perfluoroethoxy group, which imparts distinct chemical properties such as high electronegativity and resistance to chemical degradation. These properties make it particularly valuable in applications requiring high stability and reactivity .
Properties
IUPAC Name |
1-nitro-4-(1,1,2,2,2-pentafluoroethoxy)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F5NO3/c9-7(10,11)8(12,13)17-6-3-1-5(2-4-6)14(15)16/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBFCCDCVFHRLX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(C(F)(F)F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F5NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30405382 |
Source
|
Record name | 1-nitro-4-(pentafluoroethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30405382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1743-96-0 |
Source
|
Record name | 1-nitro-4-(pentafluoroethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30405382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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